REACTION_CXSMILES
|
Br[C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4](I)[N:3]=1.C([N:13]([CH:16](C)C)CC)(C)C.C[Si](C[CH2:24][O:25]CCl)(C)C.C[O-].[Na+].CO.C([Cu])#N>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[I-]>[CH3:24][O:25][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([C:16]#[N:13])[N:3]=1 |f:3.4,8.9|
|
Name
|
CuCN
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
69 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1O)I
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
8.87 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCOCCl
|
Name
|
|
Quantity
|
104 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[I-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The system was stirred at ambient temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between EtOAc and saturated NaHCO3
|
Type
|
WASH
|
Details
|
The organic phase was washed with NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow oil
|
Type
|
TEMPERATURE
|
Details
|
the system was heated to 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The system was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and saturated NaHCO3
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by normal phase column chromatography (0 to 20% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford a clear oil
|
Type
|
CUSTOM
|
Details
|
the system was irradiated at 160° C. for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |